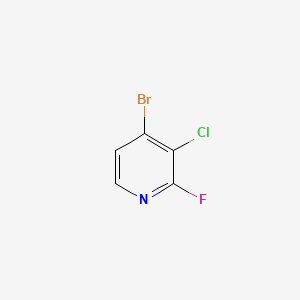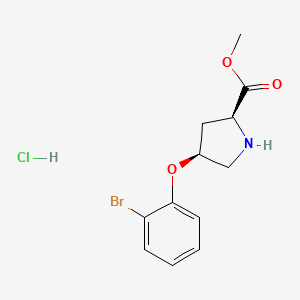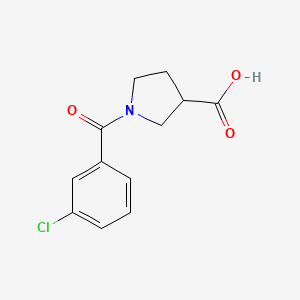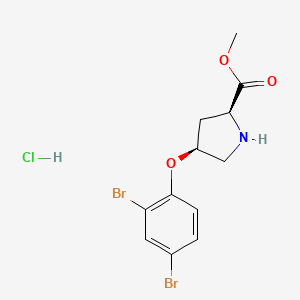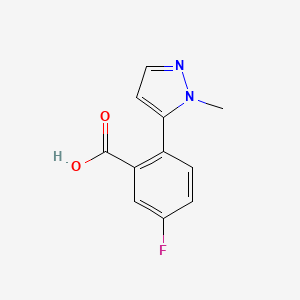
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid
Overview
Description
5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, also known as 5-fluoropyrazole-2-carboxylic acid, is an important organic molecule with a wide range of applications in scientific research. It is a versatile compound that can be used as a building block for the synthesis of more complex molecules. This molecule has been studied extensively in recent years for its biochemical and physiological effects, and it has already been used in many laboratory experiments.
Scientific Research Applications
Synthesis and Pharmacological Screening
The structural combination of benzothiazoles and pyrazoles, similar to 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid, has been explored for better pharmacological activities. Research involving the synthesis of novel compounds with this structure has shown promise in antimicrobial and antioxidant activities. For example, a study by Raparla et al. (2013) synthesized derivatives containing different functional groups and found potent activity against standard drugs, highlighting the potential for new therapeutic agents (Raparla et al., 2013).
Antimicrobial and Anti-inflammatory Activities
Compounds derived from or related to 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid have been evaluated for their antimicrobial properties. Rai et al. (2009) synthesized oxadiazoles showing significant antibacterial activity against several pathogens, including Bacillus subtilis and Staphylococcus aureus (Rai et al., 2009). Additionally, compounds with fluorine-containing pyrazoles have been studied for their antibacterial and antifungal activities, demonstrating promising activities against bacterial strains and fungal species (Gadakh et al., 2010).
Antitumor Activity and Molecular Docking
The synthesis of novel benzofuran-2-yl pyrazole pyrimidine derivatives has been investigated for antitumor activities. El-Zahar et al. (2011) conducted a study involving the synthesis and molecular docking of these compounds, showing potential as thymidylate synthase inhibitors and exhibiting cytotoxic activity against human liver carcinoma cell lines (El-Zahar et al., 2011).
COX-2 Inhibitors
The search for new COX-2 inhibitors led to the synthesis of 4,5-diaryl-1H-pyrazole-3-ol derivatives, with potential applications in treating inflammation and pain. Patel et al. (2004) identified compounds showing good selectivity for COX-2 over COX-1 enzymes, indicating their potential as therapeutic agents (Patel et al., 2004).
properties
IUPAC Name |
5-fluoro-2-(2-methylpyrazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)8-3-2-7(12)6-9(8)11(15)16/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTWGNLBOOYBIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=C(C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![{1-[(2,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1487765.png)
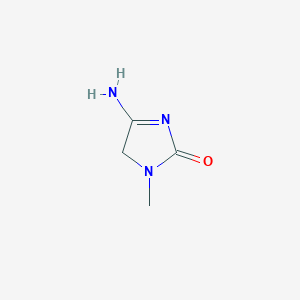
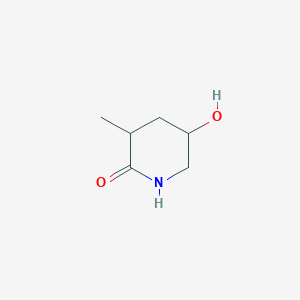




![3-Chloro-1-{4-[(oxolan-2-yl)methyl]piperazin-1-yl}propan-1-one](/img/structure/B1487776.png)
